(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid
Description
Properties
Molecular Formula |
C8H10BFO3 |
|---|---|
Molecular Weight |
183.97 g/mol |
IUPAC Name |
(3-fluoro-6-methoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
GNJHTHKUFUNSLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3-Fluoro-6-methoxy-2-methylphenyl)boronic Acid
General Synthetic Strategy
The preparation of substituted phenylboronic acids typically involves lithiation of an appropriately substituted aryl halide followed by quenching with a boron electrophile such as triisopropyl borate. The process often requires inert atmosphere conditions, low temperatures to control regioselectivity, and subsequent acidic workup to afford the boronic acid.
Specific Synthetic Routes
Lithiation and Boronation Approach
A representative method involves:
- Starting from a halogenated aromatic precursor (e.g., 4-bromo-2,6-difluorotoluene analogues).
- Treatment with a strong base such as n-butyllithium at low temperature (around -78 °C) under nitrogen atmosphere to generate the aryllithium intermediate.
- Addition of triisopropyl borate to form the boronate ester intermediate.
- Acidic quenching (pH 5-6) with dilute hydrochloric acid to hydrolyze the boronate ester to the boronic acid.
- Extraction with organic solvents such as ethyl acetate, followed by solvent removal and purification steps including hexane washing.
This method was exemplified in the synthesis of related fluoro-substituted methylphenylboronic acids, achieving yields of 70-78% with high purity (HPLC > 98%).
Use of Substituted Anilines and Formyl Boronic Acids for Ligand Synthesis
In the synthesis of boronic acid derivatives with additional functional groups, such as imines, a condensation approach is used:
- Reacting substituted formyl phenylboronic acids with substituted anilines or hydrazides in ethanol under reflux conditions (around 100 °C) for 24 hours.
- The product precipitates upon solvent removal and washing, yielding functionalized boronic acid derivatives soluble in ethanol and DMSO.
While this method focuses on functionalized derivatives, it demonstrates the versatility of substituted phenylboronic acids as building blocks.
Reaction Conditions and Reagents
Analytical Data and Characterization
Characterization of the synthesized boronic acid typically includes:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution pattern and boronic acid formation.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98% purity reported).
- Melting Point and Solubility: Boronic acids are often crystalline solids; solubility in ethanol and DMSO is common.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds, styrene derivatives.
Protodeboronation: Fluoro-methoxy-methylbenzene derivatives.
Scientific Research Applications
(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- Fluorinated Analogs: Fluorination at the phenyl ring (e.g., (4,5-Difluoro-2-methoxyphenyl)boronic acid, Similarity: 0.88 ) increases acidity compared to non-fluorinated analogs. The pKa of phenylboronic acid is ~8.86, but fluorination lowers this value, enhancing Lewis acidity and diol-binding kinetics .
- Methoxy vs. The methoxy group in the target compound improves water solubility while maintaining moderate reactivity .
Solubility and Stability
Diol-Binding Affinity
- Saccharide Sensing : Fluorinated boronic acids like the target compound show enhanced binding to diols (e.g., glucose) due to increased acidity. However, (2-Fluoro-6-methoxyphenyl)boronic acid may exhibit lower affinity than borinic acids (R1R2B(OH)), which display ~10-fold higher association constants for catechol and lactic acid .
- pH Sensitivity : The compound’s binding efficiency is pH-dependent, with optimal diol complexation occurring near its pKa (~8–9), similar to other fluorinated boronic acids .
Antiproliferative Activity
- Its structural features suggest moderate activity, but solubility advantages could improve in vitro feasibility .
Enzyme Inhibition
- HDAC Inhibition: Analogous fluorinated boronic acids, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, inhibit fungal histone deacetylases (HDACs) at 1 µM . The target compound’s methoxy and fluorine substituents may similarly enhance enzyme targeting via electronic and steric effects.
Biological Activity
(3-Fluoro-6-methoxy-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and case studies that highlight its efficacy.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents. The presence of fluorine and methoxy groups in the structure enhances its solubility and biological activity. The compound's structure can be represented as follows:
1. Anticancer Activity
Recent studies have demonstrated that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are often upregulated in various cancers.
Key Findings:
- In vitro assays have shown that derivatives of boronic acids can reduce cell viability in cancer cell lines while sparing healthy cells. For example, compounds similar to this compound demonstrated IC50 values in the nanomolar range against prostate cancer cells .
- A study reported that specific boronic acids exhibited selective inhibition of cancer cell proliferation, with a notable difference in effects between cancerous and non-cancerous cells .
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Boronic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus.
Observations:
- Inhibition zones measured for boronic acid derivatives ranged from 7 to 13 mm against different microorganisms .
- Compounds were tested at concentrations that significantly inhibited bacterial growth while maintaining the viability of human cell lines.
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to form reversible covalent bonds with diols, which are present in many biomolecules. This property allows it to interfere with various enzymatic processes:
- FGFR Inhibition: By binding to the FGFR, these compounds can disrupt downstream signaling pathways critical for tumor growth and survival.
- Antimicrobial Action: The interaction with bacterial enzymes disrupts metabolic processes essential for bacterial proliferation.
Table 1: Summary of Biological Activities
Q & A
Q. Table: Key NMR Shifts for Analogous Boronic Acids
| Substituent | ¹¹B NMR (ppm) | Condition |
|---|---|---|
| 2-Fluoro-6-methoxy | ~12.5 (tetrahedral) | pH 9.0 |
| 3-Fluoro-4-methyl | ~28.0 (trigonal) | pH 5.0 |
Advanced: How do structural modifications (e.g., fluorine position) influence binding kinetics with diols in aqueous solutions?
Methodological Answer:
The fluorine and methoxy groups modulate electronic effects (e.g., pKa) and steric hindrance, affecting diol-binding kinetics:
- pKa Reduction: Electron-withdrawing groups (e.g., -F) lower boronic acid pKa, enhancing diol-binding at physiological pH. For example, fluorinated analogs exhibit pKa ~7.2 vs. ~8.5 for non-fluorinated derivatives .
- Kinetic Profiling: Stopped-flow fluorescence assays reveal kon values for fructose (~10³ M⁻¹s⁻¹) are 10× higher than glucose due to faster boronate-diol equilibration .
Experimental Design:
Prepare boronic acid solutions at varying pH (5.0–9.0).
Mix with excess diol (e.g., D-fructose) using stopped-flow apparatus.
Monitor fluorescence quenching (if using isoquinolinylboronic acid derivatives) to calculate kon/koff .
Advanced: What strategies enhance proteasome inhibition efficacy in boronic acid-based therapeutics?
Methodological Answer:
Proteasome inhibitors (e.g., Bortezomib) rely on reversible covalent binding to the catalytic threonine. Structural optimizations include:
Q. Table: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on IC₅₀ (Proteasome) |
|---|---|
| Fluorine at C3 | ↑ Binding via pKa modulation |
| Methoxy at C6 | ↑ Solubility and membrane permeability |
| Methyl at C2 | ↓ Off-target interactions |
Advanced: How can thermal stability and degradation pathways inform storage and application of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals degradation onset temperatures and pathways:
- Stability Range: Aromatic boronic acids with electron-donating groups (e.g., -OCH₃) degrade at ~250–300°C, forming boron oxide residues .
- Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C to prevent boroxine formation.
TGA Data for Analogous Compounds:
| Compound | Onset Temp (°C) | Char Yield (%) |
|---|---|---|
| Pyrene-1-boronic acid | 600 | 45 |
| 2-Fluoro-6-methoxy | 290 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
